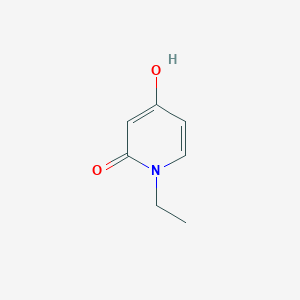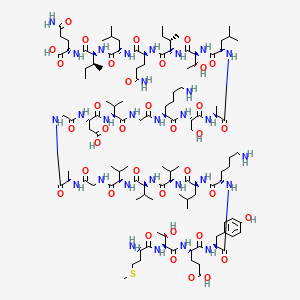
2-Fluoro-2'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-2’-methyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 2-fluorobiphenyl can be synthesized by reacting 2-fluorophenylboronic acid with 2-bromotoluene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Fluoro-2’-methyl-1,1’-biphenyl may involve similar cross-coupling reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-Fluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2’-methyl-1,1’-biphenyl depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. One example is its potential inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which can lead to antiproliferative effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobiphenyl: Similar structure but lacks the methyl group.
2-Methylbiphenyl: Similar structure but lacks the fluorine atom.
4-Fluoro-4’-methylbiphenyl: Fluorine and methyl groups are attached to different positions on the biphenyl rings.
Uniqueness
2-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups can lead to unique interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
80254-69-9 |
|---|---|
Fórmula molecular |
C13H11F |
Peso molecular |
186.22 g/mol |
Nombre IUPAC |
1-fluoro-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |
Clave InChI |
MSFNHNJJLZRLEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


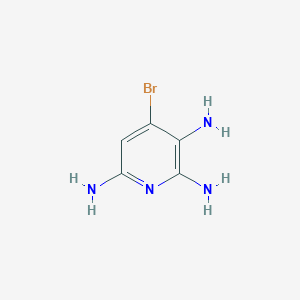
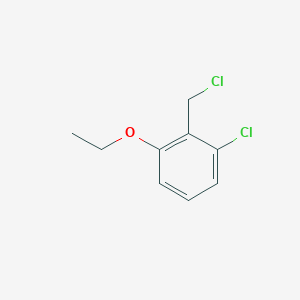
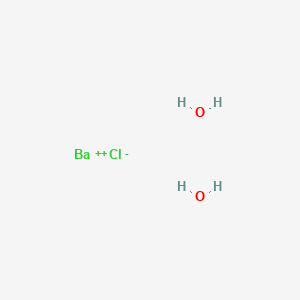

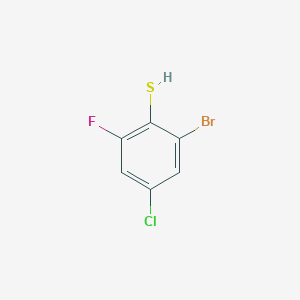
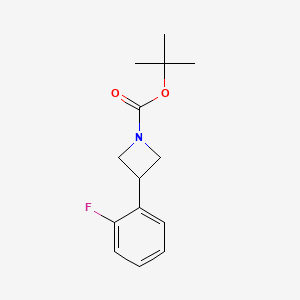
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
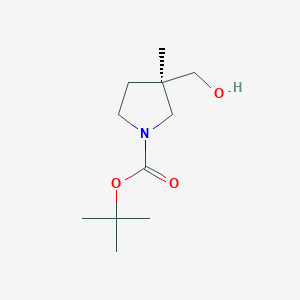

![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
